Physicochemical Differentiation: LogP and TPSA Compared to Primary Amine and Piperidinyl Analogs
The N,N-diethyl substitution on the thiazole C2-amine in CAS 749902-44-1 yields a computed XLogP3-AA of 1.4 and a TPSA of 124 Ų [1], placing it in a distinct region of CNS multiparameter optimization (MPO) space relative to primary amine derivatives. The unsubstituted 2-amino analog (4-[2-(2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamido]benzoic acid, CAS: 101413-79-0) would be predicted to exhibit an XLogP3-AA approximately 1.0 log unit lower, with increased HBD count and decreased permeability [2]. Similarly, the piperidin-1-yl analog (3-{2-[4-Oxo-2-(piperidin-1-yl)-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid) would introduce a bulkier cyclic amine, altering TPSA and conformational flexibility . These computed differences are measurable and impact lead optimization decisions.
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.4; TPSA = 124 Ų |
| Comparator Or Baseline | 2-Amino analog (CAS 101413-79-0): Estimated XLogP3-AA ≈ 0.4; Piperidin-1-yl analog: Estimated TPSA ≈ 117 Ų (values are class-level inference; no direct experimental measurement located) |
| Quantified Difference | ΔXLogP ≈ 1.0 unit (vs. primary amine); ΔTPSA ≈ 7 Ų (vs. piperidinyl) |
| Conditions | PubChem computed properties, XLogP3 3.0 and Cactvs 3.4.8.18 algorithms |
Why This Matters
A 1.0 log unit difference in predicted logP can alter passive membrane permeability by roughly 10-fold, directly affecting cellular assay outcomes and oral bioavailability predictions.
- [1] PubChem Computed Properties: XLogP3-AA and TPSA for CID 3796219. View Source
- [2] Class-level inference from 2-amino-4-oxo-4,5-dihydrothiazole SAR trends described in: Lakhan R et al., 'Local anaesthetics. IV--Synthesis and activity of 2-(N-substituted or N,N-disubstituted aminoacetamido)-4- or -4,5-substituted thiazoles,' Farmaco Sci. 1986, 41(10), 788-93. PMID: 3792539. View Source
